Monocillin IV
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4R,6E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,12-dione |
InChI |
InChI=1S/C18H22O5/c1-12-7-5-3-2-4-6-8-14(19)9-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,5,10-12,20-21H,2,4,6-9H2,1H3/b5-3+/t12-/m1/s1 |
InChI Key |
WSBASKMWDAUNEI-OGOUPESXSA-N |
SMILES |
CC1CC=CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Isomeric SMILES |
C[C@@H]1C/C=C/CCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC=CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Synonyms |
monocillin IV |
Origin of Product |
United States |
Compound Class and Structural Context
Nomenclature and Classification within Resorcylic Acid Lactones
Monocillin IV is a naturally occurring polyketide that belongs to the resorcylic acid lactone (RAL) class of compounds. nih.govacs.org RALs are characterized by a core structure featuring a β-resorcylic acid moiety (2,4-dihydroxybenzoic acid) integrated into a macrolactone, a large lactone ring. rsc.orgwikipedia.org These complex macrocyclic compounds are primarily produced as secondary metabolites by various species of fungi. rsc.orgresearchgate.net
The systematic IUPAC name for this compound is (4R,6E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,12-dione. nih.gov It is also referred to by the chemical name 1H-2-benzoxacyclotetradecin-1,11(12H)-dione, 3,4,7,8,9,10-hexahydro-14,16-dihydroxy-3-methyl-. ontosight.ai This nomenclature describes a 14-membered macrolide structure. nih.govasm.org this compound has been isolated from several fungi, including Humicola fuscoatra and Neocosmospora sp. nih.govasm.org
Structural Relationships to Cognate Natural Products (e.g., Monocillin I, Monocillin II, Monorden/Radicicol)
This compound is structurally related to a family of other resorcylic acid lactones, including Monocillin I, Monocillin II, and the well-known compound Monorden, which is also called Radicicol (B1680498). nih.govncats.io These compounds share the same fundamental resorcylic acid lactone scaffold but differ in the functional groups and saturation level of the macrocyclic ring.
Monocillin I: Compared to this compound, Monocillin I features an additional epoxide ring within its macrocyclic structure. ontosight.ainaturalproducts.net It also possesses two conjugated double bonds in the lactone ring, a feature that is different in this compound. medkoo.comnih.gov
Monocillin II: Monocillin II is a closer structural analog to this compound. However, Monocillin II is characterized as a trans-enone and lacks the epoxide group found in Monocillin I and Radicicol. nih.gov It is considered a biosynthetic precursor to Radicicol. wikipedia.org Studies evaluating various RALs have found that Monocillin II, which lacks both an epoxy group and a conjugated dienone, demonstrates significant biological activity. nih.gov
Monorden (Radicicol): Monorden is a defining member of this class and is structurally distinct from this compound due to the presence of both a chlorine atom on the resorcylic acid ring and an epoxide group on the macrolactone chain. ncats.ionih.govcaymanchem.com The biosynthesis of Radicicol involves the chlorination and subsequent epoxidation of Monocillin II, highlighting their direct structural lineage. wikipedia.orgresearchgate.net
The co-isolation of this compound, Monocillin II, and Radicicol from the same fungal strain underscores their close biosynthetic and structural relationship. nih.gov The key differences between these cognate natural products lie in the presence or absence of specific functional groups such as epoxides, chlorine atoms, and the degree of unsaturation in the macrolactone ring.
Natural Occurrence and Isolation
Fungal Bioprospecting and Producing Organisms
Fungal bioprospecting for novel compounds has led to the identification of several species capable of producing Monocillin IV. These fungi often exist in unique ecological niches, contributing to their specialized metabolic capabilities.
One of the notable producers of this compound is Humicola fuscoatra NRRL 22980. This particular fungus was identified as a mycoparasite, meaning it parasitizes other fungi. usda.govnih.govnih.govasm.org It was isolated from a sclerotium (a compact mass of hardened fungal mycelium) of Aspergillus flavus that had been buried in a cornfield in Tifton, Georgia. usda.govnih.govnih.govasm.org This discovery highlights the potential of exploring fungal interactions, such as parasitism, as a strategy for finding novel bioactive compounds. nih.gov
Another significant source of this compound is the genus Paecilomyces. Specifically, Paecilomyces sp. SC0924 has been identified as a producer of this compound. nih.govresearchgate.net Species of Paecilomyces are widespread and can be found in various environments, including soil and as insect pathogens. nih.gov The genus Monocillium, particularly Monocillium nordinii, is also a known producer of this compound and other related monocillins. cdnsciencepub.com This fungus is recognized as a destructive mycoparasite of pine stem rusts. nih.gov The recurring discovery of this compound from mycoparasitic fungi suggests a potential ecological role for this compound in fungal antagonism. nih.gov
The following table summarizes the fungal organisms reported to produce this compound.
| Producing Organism | Common Habitat/Source | Reference |
| Humicola fuscoatra NRRL 22980 | Mycoparasite on Aspergillus flavus sclerotia in cornfields | usda.govnih.govnih.govasm.org |
| Paecilomyces sp. SC0924 | Not specified in the provided context | nih.govresearchgate.net |
| Monocillium nordinii | Mycoparasite of pine stem rusts | cdnsciencepub.com |
Fermentation Broth Cultivation and Extraction Methodologies
To produce this compound in a laboratory setting, the identified fungal strains are cultivated under controlled conditions in a process known as fermentation. For Humicola fuscoatra NRRL 22980, a solid-state fermentation method has been successfully employed. usda.govnih.govasm.org
In this method, the fungus is grown on a solid substrate, such as autoclaved rice. usda.govnih.govasm.org A spore and hyphal fragment suspension of the fungus is used to inoculate the sterile rice medium. nih.gov The inoculated substrate is then incubated for a period, allowing the fungus to grow and produce secondary metabolites, including this compound. nih.gov
Following the fermentation period, the next crucial step is the extraction of the produced compounds from the culture medium. A common and effective method involves the use of an organic solvent, such as ethyl acetate (B1210297). usda.govnih.govasm.org The fermented rice substrate is typically fragmented and then subjected to repeated extractions with ethyl acetate. nih.gov The resulting ethyl acetate extracts, which contain a mixture of fungal metabolites, are then combined, filtered, and concentrated by evaporating the solvent. nih.gov This crude extract serves as the starting material for the purification of this compound.
Chromatographic Separation and Purification Strategies for Metabolites
The crude extract obtained from the fermentation broth is a complex mixture of various compounds. To isolate this compound in its pure form, a series of chromatographic techniques are employed. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
A multi-step purification strategy is often necessary. An initial fractionation of the crude ethyl acetate extract can be performed using techniques like vacuum liquid chromatography on a silica (B1680970) gel column. nih.gov This step separates the components into different fractions based on their polarity.
Further purification of the fractions containing this compound is achieved through more refined chromatographic methods. Column chromatography using Sephadex LH-20 is one such technique, where separation is based on molecular size. nih.gov The most powerful technique for obtaining highly pure this compound is High-Performance Liquid Chromatography (HPLC), particularly using a reversed-phase column (e.g., C18). nih.gov In reversed-phase HPLC, the separation is based on the hydrophobic interactions between the compounds and the stationary phase. A gradient of solvents, such as acetonitrile (B52724) and water, is typically used to elute the compounds from the column, with this compound being collected as a pure fraction at a specific retention time. nih.gov The identity and purity of the isolated this compound are then confirmed by comparing its spectroscopic data (such as Nuclear Magnetic Resonance and mass spectrometry) with previously published values. nih.gov
The table below outlines a typical purification scheme for this compound from Humicola fuscoatra.
| Purification Step | Stationary Phase | Elution Solvents/Method | Purpose |
| Vacuum Liquid Chromatography | Silica Gel | Step gradient of methanol (B129727) in dichloromethane | Initial fractionation of the crude extract |
| Column Chromatography | Sephadex LH-20 | Successive elution with solvent mixtures (e.g., CH2Cl2-hexane, CH2Cl2-acetone) | Further separation based on size and polarity |
| Semipreparative Reversed-Phase HPLC | C18 | Gradient of acetonitrile in 0.1% formic acid | Final purification to yield pure this compound |
Biosynthetic Pathways and Genetic Determinants
Polyketide Synthase (PKS) System Involvement
The carbon skeleton of Monocillin IV is assembled by the synergistic action of two distinct Type I iterative polyketide synthases (IPKSs). nih.gov These are large, multifunctional enzymes that iteratively catalyze the condensation of small carboxylic acid units to form a polyketide chain. In the biosynthesis of the related compound radicicol (B1680498), two PKSs are essential: a highly reducing PKS (HRPKS) known as Rdc5, and a non-reducing PKS (NRPKS) called Rdc1. nih.govnih.gov
Genetic knockout studies in radicicol-producing fungi have confirmed the necessity of both an HRPKS and an NRPKS for the biosynthesis of the radicicol scaffold. nih.gov The HRPKS, Rdc5, is responsible for synthesizing a reduced polyketide intermediate, which is then transferred to the NRPKS, Rdc1. Rdc1 then performs additional extension cycles to complete the polyketide chain. nih.govresearchgate.net The reconstitution of Rdc5 and Rdc1 activities in vitro and in Saccharomyces cerevisiae has identified (R)-monocillin II as the first resorcylic acid lactone intermediate in the radicicol pathway. nih.govnih.gov
| Enzyme | Type | Function in Radicicol Biosynthesis |
| Rdc1 | Non-reducing Polyketide Synthase (NRPKS) | Catalyzes the final iterations of polyketide chain elongation. nih.govnih.gov |
| Rdc5 | Highly reducing Polyketide Synthase (HRPKS) | Synthesizes the initial reduced polyketide intermediate. nih.govnih.gov |
Post-Polyketide Modification Enzyme Activities
Following the synthesis of the initial polyketide backbone, a series of modifications are carried out by tailoring enzymes. A key step in the biosynthesis of many resorcylic acid lactones is the chlorination of the resorcylate core, a reaction catalyzed by a flavin-dependent halogenase. In the radicicol biosynthetic pathway, this enzyme is identified as Rdc2. nih.govuniprot.org
Gene knockout experiments targeting the homolog of Rdc2 in Chaetomium chiversii resulted in the accumulation of monocillin I, the non-halogenated version of radicicol. nih.gov The Rdc2 enzyme exhibits a degree of substrate flexibility and is capable of both chlorination and dichlorination. For instance, it can chlorinate this compound to produce 13-chlorothis compound and is also able to dichlorinate this compound. uniprot.orgthieme-connect.de Furthermore, Rdc2 can act on various other macrolactones, highlighting its potential utility as a biocatalyst. uniprot.orgresearchgate.net
Identification and Characterization of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of this compound and related compounds are organized in biosynthetic gene clusters (BGCs). Sequencing of the radicicol gene cluster in Pochonia chlamydosporia revealed the presence of genes encoding the PKSs (Rdc1 and Rdc5), the halogenase (Rdc2), and a cytochrome P450 monooxygenase (Rdc4), which is presumed to be responsible for epoxidation. uniprot.orgnih.gov The entire radicicol BGC from P. chlamydosporia has been identified and is available under GenBank accession number EU520419.1. secondarymetabolites.org
In addition to the core enzymes, these clusters often contain genes encoding transporters and regulatory proteins. plos.org The identification of such clusters is crucial for understanding and potentially manipulating the production of these bioactive compounds. For instance, knockout experiments of the genes pchE and pchI in Pochonia chlamydosporia have been conducted to investigate their roles in the biosynthesis of radicicol analogues. dntb.gov.ua The study of these gene clusters provides a roadmap for the intricate series of events that lead to the final complex chemical structures. nih.govfrontiersin.orgftb.com.hr
| Gene | Encoded Protein | Putative Function |
| rdc1 | Non-reducing PKS | Polyketide chain elongation uniprot.orgnih.gov |
| rdc5 | Reducing PKS | Initial polyketide synthesis nih.gov |
| rdc2 | Flavin-dependent halogenase | Chlorination of the resorcylate core uniprot.orgnih.gov |
| rdc4 | Cytochrome P450 monooxygenase | Epoxidation uniprot.orgnih.gov |
| rdc3 | MFS transporter | Transport of metabolites nih.gov |
Precursor-Directed Biosynthesis Studies
Precursor-directed biosynthesis is a powerful technique used to elucidate biosynthetic pathways and to generate novel analogues of natural products. nih.gov This approach involves feeding synthetic precursors to a microorganism, which then incorporates them into its metabolic pathways.
Studies on the radicicol biosynthetic pathway have utilized this method to understand the modularity of the dual PKS system. nih.gov It was demonstrated that Rdc1 can accept a synthetic N-acetylcysteamine (SNAC) thioester mimic of the pentaketide (B10854585) product from Rdc5. nih.govresearchgate.net Rdc1 then performs four additional rounds of polyketide elongation to produce (R)-monocillin II. nih.govresearchgate.net This finding confirmed that the C2' ketone group found in (R)-monocillin II is introduced by Rdc1. nih.govresearchgate.net These studies are instrumental in dissecting the individual steps of the biosynthetic assembly line. frontiersin.org
Enzymatic Stereochemical Control in Lactone Formation
The formation of the macrolactone ring is a critical step in the biosynthesis of this compound and other resorcylic acid lactones. This cyclization reaction is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final PKS module. nih.gov In the case of radicicol biosynthesis, the TE domain of Rdc1 is responsible for macrolactonization. nih.govresearchgate.net
Site-directed mutagenesis and domain deletion experiments have confirmed the essential role of the Rdc1 TE domain in this process. nih.govresearchgate.net Interestingly, this thioesterase domain has been shown to be tolerant of the opposite stereochemistry of the terminal hydroxyl nucleophile. nih.govresearchgate.net This was demonstrated through the precursor-directed synthesis of the enantiomeric (S)-monocillin II, highlighting a degree of flexibility in the enzyme's stereochemical control. nih.govresearchgate.net The ability of enzymes to control the stereochemistry during lactone formation is a key area of research in the synthesis of complex natural products. mdpi.comorganic-chemistry.orgnsf.gov
Chemical Synthesis and Analog Development
Total Synthesis Approaches for Monocillin IV and Chemical Derivatives (e.g., Dimethylmethyl Ether)
The complete chemical synthesis of this compound and its derivatives represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the formation of the macrocyclic lactone ring. One notable achievement in this area is the total synthesis of this compound dimethylmethyl ether. scispace.comresearchgate.net The synthetic strategies developed for this derivative provide a blueprint for accessing the core structure of this compound.
Key synthetic approaches often involve multi-step sequences that build the complex molecule from simpler, commercially available starting materials. A common theme in the synthesis of resorcylic acid lactones is the late-stage macrolactonization to form the characteristic 14-membered ring. researchgate.net While specific details on a total synthesis of this compound itself are sparse in the provided literature, the successful synthesis of its dimethylmethyl ether derivative confirms the feasibility of constructing its complex architecture. researchgate.netresearchgate.net The strategies for related molecules often employ key reactions such as Wittig olefination, Claisen rearrangement, and olefin metathesis to construct the necessary carbon skeleton before the final ring-closing step. researchgate.net
Table 1: Exemplary Strategies in the Synthesis of Resorcylic Acid Lactone Cores
| Strategy/Reaction | Purpose | Example Application |
|---|---|---|
| Macrolactonization | Formation of the 14-membered macrocyclic ring | Key final step in the synthesis of RALs like hamigeromycins F and G. researchgate.net |
| Wittig Homologation | Carbon chain extension | Used in the preparation of coumarin (B35378) natural products from 2,4-dihydroxybenzaldehyde. researchgate.net |
| Claisen Rearrangement | C-C bond formation and introduction of functionality | Applied in the synthesis of various coumarin natural products. researchgate.net |
| Ring-Closing Metathesis (RCM) | Formation of the macrocycle via an olefin | A key strategy in a chemo-enzymatic approach to stagonolide-C. researchgate.net |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of traditional organic chemistry. This approach is particularly valuable for creating complex, chiral molecules like this compound. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often circumventing the need for cumbersome protecting group strategies. nih.gov
For the synthesis of this compound and related resorcylic acid lactones, several enzymatic strategies are noteworthy. Flavin-dependent halogenase (Fl-Hal) enzymes have been identified as potentially useful biocatalysts for the chemoenzymatic synthesis of a range of compounds, including zearalenone (B1683625) and this compound. core.ac.uk Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the kinetic resolution of racemic intermediates, a crucial step in obtaining enantiomerically pure compounds. academax.com For instance, a metal-enzyme combined dynamic kinetic resolution (DKR) strategy has been successfully applied in the synthesis of the related phytotoxic nonenolide, stagonolide-C. researchgate.net
While a dedicated chemoenzymatic synthesis for this compound has not been fully detailed, the strategies employed for other complex natural products highlight the potential. frontiersin.org These methods often involve the chemical synthesis of a core structure, which is then elaborated or modified by one or more enzymatic steps, such as glycosylation or hydrolysis, to yield the final target molecule or its precursors. nih.gov
Table 2: Potential Enzymatic Reactions in the Synthesis of this compound
| Enzyme Class | Specific Enzyme Example | Potential Application |
|---|---|---|
| Halogenases | Flavin-dependent halogenases | Site-selective halogenation of the aromatic ring. core.ac.uk |
| Lipases | Candida antarctica lipase B (CAL-B) | Kinetic resolution of chiral alcohol or ester intermediates. academax.com |
| Glycosyltransferases | Various | Selective glycosylation of hydroxyl groups if required for analog synthesis. nih.gov |
Synthetic Modification and Derivatization Routes
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. This is a crucial tool for studying complex molecules like this compound. taylorandfrancis.com Synthetic modifications can be used to confirm a molecule's structure, determine its absolute and relative stereochemistry, or enhance its properties for analysis. taylorandfrancis.comresearchgate.net
A common derivatization strategy for compounds containing chiral alcohols and amines is the formation of diastereomeric esters or amides using a chiral derivatizing agent, such as Mosher's acid or (–)-(1R)-menthyl chloroformate. researchgate.netscirp.org The resulting diastereomers can often be separated or distinguished using standard techniques like NMR spectroscopy or chromatography, allowing for the assignment of the original enantiomers' configuration. researchgate.netscirp.org For example, the derivatization of related β-resorcylic acid derivatives into 1,2-diol-acetonides and Mosher's esters (MTPA esters) has been used to conclusively establish their stereochemistry. researchgate.net
Derivatization is also employed to improve the analytical detection of a compound. For instance, a single-pot derivatization strategy was developed for gliotoxin, another complex fungal metabolite, which involves reduction of a disulfide bridge followed by alkylation with a fluorescent tag. researchgate.net This modification resulted in a stable product with significantly enhanced detectability by both HPLC and mass spectrometry. researchgate.net Such strategies could be adapted for this compound to facilitate its quantification in complex biological samples.
Table 3: Derivatization Methods and Their Applications
| Derivatization Reagent/Method | Purpose | Analyte Functional Group |
|---|---|---|
| Mosher's acid (MTPA-Cl) | Determination of absolute configuration | Alcohols, Amines |
| (–)-(1R)-Menthyl chloroformate | Determination of enantiomeric composition | Amines (e.g., in THIQs) |
| Acetonide formation (e.g., with 2,2-dimethoxypropane) | Protection/determination of relative configuration of diols | 1,2- or 1,3-Diols |
Preparation of Structurally Related Analogs for Biological Evaluation
The synthesis of structurally related analogs is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can develop a structure-activity relationship (SAR) profile. This knowledge guides the design of new analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.net
The process often begins with the total synthesis of a simplified analog that retains the core structure but is easier to prepare. For example, the synthesis of 4-demethylenglerin A, an analog of the natural product englerin A, was undertaken to evaluate the importance of a specific methyl group for its cytotoxicity. nih.gov Similarly, for subglutinol, another immunomodulatory natural product, various analogs were prepared to define the structural requirements for its activity. nih.gov Modifications included altering the decalin-pyrone core and replacing a synthetically challenging exo-methylene group with other functionalities to improve the efficiency of the synthesis. nih.gov
The biological evaluation of these analogs against specific targets or in cell-based assays provides crucial data. For instance, novobiocin (B609625) analogs were synthesized and evaluated as potential inhibitors of heat shock protein 90 (Hsp90), leading to the identification of compounds with potent anti-proliferative activity in the nanomolar range. researchgate.net The insights gained from evaluating analogs of this compound and related macrolides, such as seiricuprolide, can reveal which parts of the molecule are essential for its biological function and which can be modified to tune its activity. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound dimethylmethyl ether |
| Zearalenone |
| Hamigeromycin F |
| Hamigeromycin G |
| Stagonolide-C |
| 2,4-dihydroxybenzaldehyde |
| Gliotoxin |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) |
| (–)-(1R)-Menthyl chloroformate |
| 2,2-dimethoxypropane |
| 5'-iodoacetamidofluorescein |
| Englerin A |
| 4-demethylenglerin A |
| Subglutinol |
| Novobiocin |
Molecular and Cellular Biological Activities Non Clinical
Antifungal Activities in Mycoparasitic and Phytopathogenic Fungi Models
Monocillin IV has been evaluated for its ability to inhibit the growth of various fungi. Research has shown that it is a metabolite produced by the mycoparasite Humicola fuscoatra, which was isolated from a sclerotium of Aspergillus flavus. nih.gov
In direct testing against the phytopathogenic fungus Aspergillus flavus, this compound demonstrated inhibitory effects. When applied to agar (B569324) plates seeded with A. flavus conidia, it produced a clear zone of inhibition. nih.gov Quantitative assessments determined its minimum inhibitory concentration (MIC) for mycelium extension to be greater than 56 μg/ml. nih.gov This activity was noted to be half that of its analog, monorden, which was tested in the same study and had a MIC of greater than 28 μg/ml. nih.gov
This compound is often co-isolated with its analogs from fungi like Monocillium nordinii. strategian.comcdnsciencepub.com Studies on the metabolites from this fungus reported that while the major metabolites Monorden and Monocillin I showed pronounced activity against a range of fungi, including Ceratocystis ulmi, specific activity data for this compound against this pathogen was not highlighted. strategian.comcdnsciencepub.com Information regarding its specific activity against the model yeast Saccharomyces pombe is not detailed in the reviewed scientific literature.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Result | Citation |
|---|---|---|---|
| Aspergillus flavus | Mycelium Extension | MIC > 56 μg/ml | nih.gov |
Antibacterial Activities Against Microbial Pathogens
The antibacterial potential of this compound has been investigated, particularly against plant pathogens. In a study analyzing radicicol (B1680498) analogues from the fungus Pochonia chlamydosporia, this compound was among the known compounds isolated. usda.govacs.org
The compound was tested for its ability to inhibit the growth of Xanthomonas campestris, a significant plant pathogen. The results showed that this compound possesses modest antibacterial activity, with a determined minimal inhibitory concentration (MIC) of 25.6 μg/mL. usda.govacs.org This was comparable to other analogs like Monocillin II and Monocillin V tested in the same study. usda.govacs.org
Table 2: Antibacterial Activity of this compound
| Microbial Pathogen | Assay Type | Result | Citation |
|---|---|---|---|
| Xanthomonas campestris | Growth Inhibition | MIC = 25.6 μg/mL | usda.govacs.org |
Antiviral Effects in In Vitro Cellular Assays
This compound has been identified as an inhibitor of HIV-1 Tat-dependent transactivation through the screening of microbial extracts. nih.gov The Tat protein is a regulatory protein essential for the replication of the HIV-1 virus. nih.gov
In a whole-cell, Tat-dependent transactivation assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 5 μM. nih.gov Notably, it was not toxic at concentrations up to 100 μM in an equivalent cytotoxicity assay. nih.gov Furthermore, in a single-cycle antiviral assay, the compound showed an IC50 value of 6.2 μM, indicating a sixfold therapeutic window. nih.gov
Table 3: Antiviral Activity of this compound
| Virus/Target | Assay Type | Result (IC50) | Citation |
|---|---|---|---|
| HIV-1 Tat | Tat-Dependent Transactivation | 5 μM | nih.gov |
| HIV-1 | Single-Cycle Antiviral Assay | 6.2 μM | nih.gov |
Ligand Binding Assays for Receptor Interaction
The interaction of this compound with key G-protein coupled receptors has been explored. In a study investigating resorcylic acid lactones from the fungus Neocosmospora sp., this compound was isolated and submitted for in vitro binding assays with human opioid (subtypes δ, κ, and μ) and cannabinoid (subtypes CB1 and CB2) receptors. nih.govnih.gov
While the study tested a series of six resorcylic acid lactones, including this compound, the reported results highlighted good binding affinity specifically for other compounds in the series (compounds 4, 5, and 6) at the human opioid receptors. nih.govnih.gov The study did not report significant binding affinity for this compound itself, suggesting that within this structural class, specific analogs possess more potent interactions with these receptors.
Nematicidal Potential in Invertebrate Models (Conceptual, based on analogs)
The potential of resorcylic acid lactones as nematicidal agents has been a subject of investigation, providing conceptual insights based on the activity of this compound's analogs. A chemical study of the biocontrol fungus Pochonia chlamydosporia led to the isolation of six related compounds, including this compound (identified as compound 5 in the study).
These compounds were tested for nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov The results revealed a clear structure-activity relationship: the three glycosylated resorcylic acid lactones tested showed noteworthy nematicidal activity. nih.gov In contrast, the non-glycosylated compounds, which included this compound, showed no nematicidal effects at concentrations up to 1,000 μg/mL. nih.gov This indicates that while this compound itself is not nematicidal, its structural scaffold is relevant, and glycosylation appears to be key for this specific biological activity.
Enzyme Inhibition Profiles
This compound belongs to the resorcylic acid lactone family, which includes potent inhibitors of the heat shock protein 90 (Hsp90) molecular chaperone. frontiersin.orgnih.gov Hsp90 is a critical protein involved in the folding and stabilization of numerous client proteins essential for cell signaling and survival, making it a target in disease research. nih.gov
This compound is often co-produced and isolated from fungi alongside monorden (also known as radicicol), a well-characterized Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of the chaperone. nih.govfrontiersin.org While this compound shares the core resorcylic acid lactone structure, studies on Hsp90 inhibition have primarily focused on the potent activity of radicicol/monorden. frontiersin.orgresearchgate.net The existing literature does not specify a direct, potent inhibitory profile for this compound against Hsp90, suggesting its analogs are the more active compounds for this particular enzyme target.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Specific Molecular Targets (e.g., Chaperone Proteins in Fungi)
A primary molecular target for Monocillin IV and its structural analogs, such as Radicicol (B1680498) and Monocillin I, is the highly conserved molecular chaperone Hsp90. ku.edunih.govnih.gov Hsp90 is a crucial protein responsible for the proper folding, stabilization, and activation of a vast array of client proteins, many of which are key regulators of cellular signaling and stress responses. nih.govnih.gov
In fungi, Hsp90 plays a pivotal role in development, virulence, and the emergence of antifungal drug resistance. nih.gov The inhibitory action of compounds like this compound is attributed to their ability to bind to the N-terminal ATP-binding pocket of Hsp90. nih.govfrontiersin.org This binding event competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function. frontiersin.org The disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins, ultimately triggering a cellular stress response and inhibiting cell proliferation. nih.gov
Research has focused on exploiting structural differences between fungal and human Hsp90 to develop inhibitors with greater selectivity, thereby minimizing potential host toxicity. nih.gov For instance, the development of semisynthetic oxime analogs of Monocillin I has yielded compounds with significantly increased selectivity for Candida albicans Hsp90 over its human counterpart. nih.gov
| Target Protein | Organism Type | Mechanism of Inhibition | Reference |
| Hsp90 (Heat Shock Protein 90) | Fungi, Cancer Cells | Binds to the N-terminal ATP-binding pocket, inhibiting ATPase activity and chaperone function. | nih.govnih.govfrontiersin.org |
Interaction with Key Biological Macromolecules (e.g., Proteins, Ribosomes, Nucleic Acids in Microorganisms)
The primary interaction of this compound at the macromolecular level is with proteins, specifically the chaperone protein Hsp90 as detailed above. ku.edunih.gov The ability of this compound and related resorcylic acid lactones to disrupt chaperone-mediated protein refolding has been demonstrated in various assays. nih.gov
While the direct interaction of this compound with ribosomes or nucleic acids is not as extensively documented as its effect on Hsp90, the downstream consequences of Hsp90 inhibition can indirectly affect protein synthesis and processes involving nucleic acids. Ribosomal proteins themselves are numerous and can have functions beyond the ribosome, including interactions with nucleic acids. mdpi.comnih.gov However, a direct, primary interaction of this compound with ribosomal subunits or nucleic acids has not been established as its main mechanism of action.
The fundamental processes of protein-nucleic acid interactions are central to cellular function, involving everything from DNA replication and transcription to the regulation of gene expression. nih.govnih.govrefeyn.com Any compound that disrupts a key cellular hub like Hsp90 will inevitably have cascading effects on these intricate processes.
Cellular Pathway Perturbations (e.g., cell wall integrity, protein synthesis, nucleic acid synthesis in bacterial or fungal systems)
The inhibition of Hsp90 by this compound and its analogs triggers significant perturbations in critical cellular pathways, most notably the cell wall integrity (CWI) pathway in fungi. The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape and protecting against environmental stress. mdpi.com
The CWI pathway is a signaling cascade that responds to cell wall stress by activating compensatory mechanisms, including the synthesis of cell wall components like chitin (B13524) and glucans. mdpi.comnih.gov This pathway is highly conserved among fungi and involves a mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov Hsp90 is known to regulate key components of this and other stress response pathways. By inhibiting Hsp90, compounds like this compound can cripple the fungus's ability to respond to cell wall damage, making it more susceptible to lysis. nih.gov
The effects on other pathways are largely secondary to Hsp90 inhibition:
Protein Synthesis: While not a direct inhibitor of the ribosomal machinery, the disruption of Hsp90 function leads to the degradation of numerous client proteins, including kinases and transcription factors. nih.govlumenlearning.com This effectively alters the proteome and disrupts the synthesis of specific proteins required for growth and survival.
Nucleic Acid Synthesis: The building blocks of nucleic acids, purines and pyrimidines, are synthesized through metabolic pathways that can be regulated by Hsp90 client proteins. lumenlearning.combritannica.com By destabilizing these regulatory proteins, this compound can indirectly interfere with the processes required for DNA and RNA synthesis.
| Cellular Pathway | Effect of Perturbation | Implication for Microorganism | Reference |
| Cell Wall Integrity (CWI) | Impaired response to cell wall stress, reduced synthesis of compensatory cell wall components. | Increased susceptibility to osmotic lysis and cell death. | mdpi.comnih.govnih.gov |
| Protein Homeostasis | Degradation of Hsp90 client proteins (kinases, transcription factors). | Disruption of signaling cascades and cellular regulation. | nih.govnih.gov |
| Stress Response Pathways | Attenuation of cellular adaptation mechanisms to various stressors (heat, oxidative). | Reduced survival under challenging environmental conditions. | nih.govnih.gov |
Modulation of Regulatory Networks within Microbial Cells
The functioning of a microbial cell is governed by complex and interconnected regulatory networks that control gene expression in response to internal and external cues. nih.govfrontiersin.org These networks involve transcription factors, signaling proteins, and small regulatory RNAs that together orchestrate cellular processes like metabolism, stress response, and virulence. nih.govcsic.esjmicrobiol.or.kr
This compound, by targeting a central network hub like Hsp90, acts as a potent modulator of these regulatory systems. Hsp90 clients are enriched for transcription factors and signaling kinases that lie at the heart of these networks. nih.gov Inhibition of Hsp90 leads to a widespread dysregulation of these networks, as the key protein nodes are destabilized and degraded. nih.gov
For example, the CWI pathway is itself a regulatory network that is modulated by Hsp90. nih.gov By disrupting Hsp90, this compound effectively rewires the cell's response to cell wall stress. This modulation of regulatory networks prevents the microbial cell from mounting an effective, coordinated response to the chemical insult, ultimately leading to growth inhibition or cell death. Some bacteria also utilize small molecules to modulate the regulatory networks of host cells to their advantage, highlighting the importance of such interactions in microbial pathogenesis. nih.gov
Structure Activity Relationship Sar Studies
Identification of Essential Structural Elements for Biological Potency
Monocillin IV is part of a larger family of 14-membered resorcylic acid lactones (RALs), which are characterized by a β-resorcylate moiety fused to a macrolactone ring. ontosight.airesearchgate.net The inherent biological activity of this class of compounds is closely tied to this core scaffold. Research on related RALs, such as radicicol (B1680498) and monocillin I, has provided a framework for understanding the essential structural elements that likely contribute to the potency of this compound.
The macrocyclic lactone ring system is a primary contributor to the biological activity of these compounds. nih.gov For the related Hsp90 inhibitor, monocillin I, studies have suggested that the presence of sp²-hybridized carbons and specific oxygenation patterns within the macrocycle, particularly in the vicinity of C-6' to C-8', are important for inhibitory activity. nih.gov While this compound itself has been noted for its antifungal properties, its specific interactions are dictated by its complex ring system and the functional groups it possesses. ontosight.ainih.gov The benzoxacyclotetradecin core structure is a defining feature that enables interaction with various biological targets. ontosight.ai The hydroxyl groups and the methyl substituent on this ring system are also believed to be significant, influencing the compound's solubility, stability, and intermolecular interactions. ontosight.ai
Impact of Specific Substituent Modifications on Activity Profile
Modifications to the core structure of resorcylic acid lactones have been shown to dramatically alter their biological activity profiles. While specific modification studies on this compound are not extensively detailed in the provided literature, comprehensive research on analogous 14-membered RALs offers significant predictive insights. These studies demonstrate that even minor chemical alterations can lead to substantial changes in potency and function.
A key finding in the study of related RALs is the profound effect of acylation on antiplasmodial activity. Derivatives with three or four acyl substituents (tri- or tetra-acylated) consistently display strong biological activity, whereas mono- and di-acyl derivatives are often inactive. scispace.comnih.govresearchgate.net This suggests that the extent and location of acylation are critical determinants of potency.
Furthermore, synergistic effects have been observed with combined modifications. For instance, the simultaneous introduction of a biphenyl (B1667301) substituent at the C-2 position and an acetonide group across the C-5' and C-6' positions leads to a remarkable increase in antiplasmodial activity. nih.govresearchgate.net In contrast, the individual introduction of either the biphenyl group or the acetonide group results in inactive compounds. scispace.comnih.gov This highlights a cooperative effect between these specific substituents. Another example from the RAL family is the relationship between radicicol and monocillin I; the absence of a chlorine atom at C-5 in monocillin I does not diminish its Hsp90 inhibitory activity, indicating this substituent is not essential for that particular biological function. nih.gov
The table below summarizes the impact of various substitutions on the antiplasmodial activity of zeaenol, a related 14-membered RAL, against Plasmodium falciparum.
| Compound/Derivative | Key Structural Modifications | IC₅₀ (μmol/L) | Activity Level |
| Zeaenol (Parent) | Unmodified | > 100 | Inactive |
| Derivative 30 | Mono-acyl | 10.22 | Moderate |
| Derivative 34 | Di-acyl | 11.50 | Moderate |
| Derivative 38 | Biphenyl at C-2, Acetonide at C-5'/C-6' | 5.51 | Strong |
| Derivative 39 | Biphenyl at C-2, Acetonide at C-5'/C-6' | 3.54 | Strong |
| Derivative 69 | Tetra-acyl | 9.72 | Strong |
| Derivative 70 | Tetra-acyl | 5.64 | Strong |
| Derivative 71 | Tetra-acyl | 5.61 | Strong |
Data sourced from studies on zeaenol derivatives, which are structurally related to this compound. scispace.comnih.gov
Stereochemical Influence on Molecular Interactions and Biological Outcomes
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that governs molecular interactions and, consequently, biological outcomes. biomedgrid.com For complex natural products like this compound, the specific spatial orientation of substituents can determine whether a molecule fits into the binding site of a biological target. Molecules that are stereoisomers—having the same chemical formula and connectivity but different spatial arrangements—can exhibit vastly different pharmacological profiles. biomedgrid.com
While direct studies on the stereochemical influence of this compound are limited, research into the broader RAL family underscores its importance. A prominent example is the total synthesis of Monocillin VII, another member of the monocillin family. hep.com.cn During its synthesis, researchers discovered that the spectroscopic data of the synthesized compound did not match the natural product. hep.com.cn This led to a structural revision of the compound's absolute configuration at the C10' position, demonstrating how crucial correct stereochemical assignment is for defining a natural product's identity and function. researchgate.nethep.com.cn Such revisions highlight that subtle changes in the 3D structure can lead to significant differences in observable properties and, by extension, biological activity. This principle undoubtedly applies to this compound, where the chiral centers within its macrocyclic structure dictate its conformation and ability to interact specifically with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to understanding and predicting the biological activity of chemical compounds. wikipedia.org QSAR models are mathematical equations that correlate the physicochemical properties or structural features (descriptors) of a series of molecules with their experimentally determined biological activities. wikipedia.orgmdpi.com By establishing this relationship, QSAR can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. wikipedia.org
A typical QSAR model takes the form: Activity = f(Molecular Descriptors) + error wikipedia.org
While no specific QSAR models for this compound were found in the reviewed literature, the methodology is widely applied in drug discovery for compounds with similar complexity. mdpi.comnih.govfrontiersin.org For a series of this compound analogues, a QSAR study would involve:
Data Set Compilation: Synthesizing or acquiring a series of this compound derivatives with varying substituents.
Biological Testing: Measuring a specific biological activity (e.g., antifungal IC₅₀) for each compound in the series.
Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.
Model Generation and Validation: Using statistical methods, such as multi-linear regression (MLR) or partial least squares (PLS), to build a model linking the descriptors to the observed activity. mdpi.comnih.gov The model's robustness and predictive power are then rigorously validated using internal and external test sets. wikipedia.org
For this compound and its congeners, a validated QSAR model could provide invaluable insights into the structural requirements for its antifungal or other biological activities, accelerating the discovery of novel therapeutic agents. mdpi.com
Resistance Mechanisms Microbial/cellular
Alterations in Target Affinity or Expression in Microorganisms
There is currently no specific information available in the reviewed literature detailing alterations in the molecular target affinity or expression levels in microorganisms as a mechanism of resistance to Monocillin IV. While this is a common resistance strategy against many antimicrobial agents, where mutations in the target protein reduce the binding affinity of the drug, no studies have specifically documented this for this compound. researchgate.netnih.govroyalsocietypublishing.orgcrstoday.com
Enzymatic Inactivation or Modification of the Compound by Microbial Enzymes
The enzymatic inactivation or modification of an antibiotic is a key resistance mechanism employed by many bacteria. nih.govscielo.brnih.govmdpi.com This can involve hydrolysis or the transfer of chemical groups to the antibiotic molecule, rendering it inactive. At present, there are no published research findings that specifically describe microbial enzymes capable of inactivating or modifying this compound.
Decreased Cellular Permeability to the Compound
Reduced permeability of the cell envelope can limit the entry of antimicrobial compounds, thereby contributing to resistance. researchgate.netresearchgate.net This can be due to changes in the cell membrane or wall structure. Research specifically investigating decreased cellular permeability as a resistance mechanism to this compound has not been found in the available literature.
Genetic Basis of Acquired Resistance (e.g., chromosomal mutations, mobile genetic elements)
The genetic basis of acquired resistance, such as through chromosomal mutations or the acquisition of mobile genetic elements like plasmids and transposons, is fundamental to the spread of antibiotic resistance. nih.govfrontiersin.orgelte.hu However, there is no specific information detailing the genetic mutations or mobile genetic elements that confer resistance to this compound.
Advanced Analytical and Research Methodologies
Advanced Spectroscopic Characterization Techniques
The precise chemical structure of Monocillin IV has been determined through the application of sophisticated spectroscopic methods. nih.gov One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with high-resolution mass spectrometry (HRMS), have been pivotal in this endeavor. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.govemerypharma.com 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish connectivity between these atoms, ultimately revealing the intricate framework of this compound. emerypharma.comblogspot.com These experiments allow researchers to piece together the molecule's complex ring structure and the stereochemistry of its chiral centers.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of this compound, allowing for the determination of its elemental composition with high confidence. nih.govchromatographyonline.com Techniques like Electrospray Ionization (ESI-MS) are commonly used to gently ionize the molecule, preserving its structure for precise mass analysis. usda.gov This data is crucial for confirming the molecular formula derived from NMR analysis. nih.gov
Below is a table summarizing the types of data obtained from these spectroscopic techniques for this compound.
| Spectroscopic Technique | Information Obtained for this compound |
| ¹H-NMR | Provides information on the chemical shift, integration, and coupling constants of proton nuclei, revealing the number and types of hydrogen atoms. emerypharma.com |
| ¹³C-NMR | Details the chemical environment of carbon atoms, indicating the different types of carbons (e.g., carbonyls, aromatic, aliphatic). nih.gov |
| 2D-COSY | Establishes correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule. uzh.ch |
| 2D-HSQC | Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. |
| 2D-HMBC | Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule. |
| HRMS (e.g., ESI-MS) | Determines the exact molecular weight and elemental composition of this compound. nih.govusda.gov |
Bioassay-Guided Fractionation and High-Throughput Screening Assays
The discovery and isolation of this compound, along with the characterization of its biological activities, have been heavily reliant on bioassay-guided fractionation and high-throughput screening (HTS) assays. usda.govwikipedia.org
Bioassay-Guided Fractionation: This classical yet powerful technique involves the systematic separation of a complex mixture, such as a fungal extract, into progressively simpler fractions. usda.govwikipedia.org At each stage of fractionation, the biological activity of the fractions is tested using a specific bioassay. nih.gov This process is repeated until a pure, active compound—in this case, this compound—is isolated. nih.gov For instance, studies have utilized this method to isolate this compound from fungal species like Neocosmospora sp. and Humicola fuscoatra, guided by assays for antifungal activity or receptor binding. nih.govnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds for a specific biological activity. bmglabtech.com This automated process is essential for efficiently screening fungal extracts or compound libraries to identify "hits" like this compound that exhibit a desired effect, such as inhibition of a particular enzyme or binding to a specific receptor. bmglabtech.comnih.gov While specific HTS campaigns leading to the discovery of this compound are not extensively detailed in the provided context, the principles of HTS are fundamental to modern natural product drug discovery. rsc.org
The table below outlines the roles of these methodologies in the study of this compound.
| Methodology | Role in this compound Research | Example Application |
| Bioassay-Guided Fractionation | To isolate this compound from a complex fungal extract by tracking its biological activity through separation steps. usda.govwikipedia.org | Isolation of this compound from Humicola fuscoatra based on its antifungal activity against Aspergillus flavus. nih.gov |
| High-Throughput Screening (HTS) | To rapidly screen for biological activities of interest in large numbers of samples, potentially identifying this compound as an active compound. bmglabtech.com | Screening of fungal extracts for inhibitors of Heat Shock Protein 90 (Hsp90), a target for which related compounds have shown activity. nih.gov |
Molecular Genetic Tools for Elucidating Biosynthetic Pathways
Understanding how this compound is produced in nature requires the use of molecular genetic tools to investigate its biosynthetic pathway. nih.gov Techniques such as gene knockout and heterologous expression are crucial in this area. nih.gov
Gene Knockout: This technique involves the targeted inactivation of a specific gene within the producing organism. researchgate.netmdpi.com By observing the resulting changes in the organism's metabolite profile, researchers can infer the function of the knocked-out gene. For example, knocking out a putative polyketide synthase (PKS) gene in the producing fungus and observing the subsequent disappearance of this compound production would provide strong evidence for that PKS's role in its biosynthesis. nih.govsemanticscholar.org Recent studies on related resorcylic acid lactones have successfully used gene knockout experiments to identify key biosynthetic genes. nih.gov
Heterologous Expression: This method involves transferring the genes responsible for the biosynthesis of a natural product from their native organism into a more easily manipulated host organism, such as Escherichia coli or a model fungus like Aspergillus nidulans. researchgate.netnih.gov If the new host then produces this compound, it confirms that the transferred genes constitute its biosynthetic gene cluster. This approach is particularly useful when the native producer is difficult to cultivate or genetically manipulate. semanticscholar.org
These genetic tools are summarized in the table below.
| Genetic Tool | Purpose in this compound Research | Conceptual Application |
| Gene Knockout | To identify and confirm the function of specific genes involved in the biosynthesis of this compound. semanticscholar.org | Deleting a suspected PKS gene in the producing fungus to see if this compound production is abolished. nih.gov |
| Heterologous Expression | To functionally characterize the biosynthetic gene cluster of this compound by expressing it in a different, well-characterized host organism. researchgate.net | Transferring the putative this compound gene cluster into Aspergillus oryzae to confirm its ability to produce the compound. semanticscholar.org |
Computational Chemistry and Molecular Modeling for Target Prediction and Binding Dynamics
Computational chemistry and molecular modeling are powerful in silico tools that can be used to predict the potential biological targets of a molecule like this compound and to understand the dynamics of its interaction with these targets at an atomic level. anu.edu.aupitt.edu
These computational approaches encompass a range of methods, from quantum mechanics-based calculations that can predict molecular properties to molecular dynamics simulations that can model the movement and interaction of a ligand with its receptor over time. kallipos.grlibretexts.org For this compound, these techniques could be used to:
Predict potential protein targets: By computationally "docking" the structure of this compound into the binding sites of a vast array of known protein structures, researchers can identify potential biological targets for which it may have a high binding affinity.
Analyze binding dynamics: Once a target is identified, molecular dynamics simulations can provide insights into the stability of the this compound-target complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.
These methods are invaluable for generating hypotheses that can then be tested experimentally, guiding the direction of further biological research. amazon.com
Proteomic and Metabolomic Profiling in Responding Organisms (Conceptual)
While specific studies on the proteomic and metabolomic effects of this compound are not detailed in the provided context, these are powerful, conceptually relevant methodologies for understanding its mechanism of action.
Proteomic Profiling: This involves the large-scale study of the proteome—the entire set of proteins expressed by an organism at a given time. mdpi.comresearchgate.net By treating a cell line or organism with this compound and comparing its proteome to that of an untreated control, researchers could identify proteins that are up- or down-regulated in response to the compound. biorxiv.org This can provide clues about the cellular pathways and processes that are affected by this compound.
Metabolomic Profiling: Similarly, metabolomics is the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites within a biological sample. evotec.commdpi.com Exposing an organism to this compound and analyzing the subsequent changes in its metabolite profile can reveal alterations in metabolic pathways, providing further insight into its biological effects.
These "omics" approaches offer a systems-level view of the cellular response to this compound, moving beyond a single target to a more holistic understanding of its biological impact.
Preclinical Investigation Models Non Human in Vitro/in Vivo
In Vitro Cellular Assays for Efficacy and Potency (e.g., Minimal Inhibitory Concentration (MIC), IC50 in cell lines or microbial cultures)
The in vitro efficacy of Monocillin IV has been evaluated against various microbial and cellular targets, primarily focusing on its antifungal and antiviral potential. Key metrics such as the Minimal Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) have been determined in several studies.
Initial investigations into its antifungal properties were conducted on Aspergillus flavus, a fungus that produces aflatoxins and is a significant pathogen in maize. In a mycelium extension assay, this compound demonstrated inhibitory activity with a Minimal Inhibitory Concentration (MIC) greater than 56 μg/ml. nih.govnih.gov In the same study, it was noted that this compound was less potent than the co-isolated compound, monorden, which had an MIC greater than 28 μg/ml. nih.govnih.gov When tested using a paper disk assay on agar (B569324) plates seeded with A. flavus conidia, this compound at 250 ppm produced a clear zone of inhibition with a diameter of 13 mm. nih.gov
Beyond its antifungal capabilities, this compound was screened for its ability to inhibit the transactivation of the Human Immunodeficiency Virus (HIV-1) Tat protein. In this cellular assay, this compound showed inhibitory activity with an IC50 value of 5 µM. nih.gov While it was significantly less active than other compounds tested in the same screen, such as the quinoxiline bicyclic octadepsipeptide UK-63598 (IC50 of 0.2 nM), this compound was notably non-toxic at concentrations up to 100 µM in a corresponding cytotoxicity assay, indicating a potential therapeutic window. nih.gov
| Assay Type | Target Organism/System | Result | Reference |
|---|---|---|---|
| Minimal Inhibitory Concentration (MIC) | Aspergillus flavus (mycelium extension) | > 56 µg/ml | nih.govnih.gov |
| Inhibition Zone Diameter | Aspergillus flavus (conidia) | 13 mm (at 250 ppm) | nih.gov |
| IC50 | HIV-1 Tat transactivation | 5 µM | nih.gov |
In Vitro Studies on Isolated Enzyme or Receptor Systems
The interaction of this compound with specific molecular targets has been explored through in vitro binding assays with isolated human receptor systems. As a member of the resorcylic acid lactone class of compounds, its potential to bind to pharmacologically important receptors has been a subject of investigation.
In a study evaluating a series of resorcylic acid lactones, this compound was tested for its binding affinity for human opioid (subtypes δ, κ, and μ) and cannabinoid (CB1 and CB2) receptors. nih.govacs.org The results indicated that this compound, along with several other related compounds, exhibited weak binding affinity for the δ-opioid receptor. nih.gov More potent and selective binding was observed for other compounds in the series, such as neocosmosin C. nih.gov
Further investigation into its affinity for cannabinoid receptors revealed that while related compounds like monocillin II and radicicol (B1680498) showed some binding to CB1 receptors, this compound did not demonstrate significant affinity in this particular assay. nih.gov These findings suggest that while this compound can interact with certain receptor systems, its binding may be less potent or selective compared to other structurally similar natural products.
| Receptor System | Receptor Subtype | Observed Affinity | Reference |
|---|---|---|---|
| Human Opioid Receptor | δ (delta) | Weak binding affinity | nih.gov |
| Human Cannabinoid Receptor | CB1 | No significant binding affinity noted | nih.gov |
In Vivo Studies in Plant Pathogen Control Models
The potential of this compound as a biocontrol agent has been assessed using in vivo models relevant to plant pathology. Its discovery from a mycoparasite, Humicola fuscoatra, which preys on the plant pathogenic fungus Aspergillus flavus, provides a strong ecological basis for these investigations. nih.govnih.gov
A key in vivo study utilized the Agrobacterium tumefaciens potato disc bioassay, a standard method for screening compounds for antitumor and antimitotic activity. researchgate.net This assay measures the inhibition of crown gall tumors induced by the bacterium on potato tissue. In this model, this compound demonstrated significant efficacy, achieving a 79.6% inhibition of tumor formation when applied at a concentration of 25 μg per disc. researchgate.net This level of inhibition was comparable to other natural products tested, such as cladosporin (B1252801) (79.0% inhibition) and more potent than monorden (75.0% inhibition). researchgate.net Importantly, the study confirmed that this effect was not due to direct antimicrobial action against A. tumefaciens, suggesting a different mechanism of action related to plant-pathogen interaction or host response. researchgate.net
| Model | Pathogen | Endpoint | Result for this compound | Reference |
|---|---|---|---|---|
| Potato Disc Bioassay | Agrobacterium tumefaciens | Inhibition of Crown Gall Tumor Formation | 79.6% inhibition (at 25 µg/disc) | researchgate.net |
In Vivo Studies in Invertebrate Disease Models
The biological activity of this compound has also been examined in an in vivo invertebrate model to assess its effects on insects. Such models are valuable for understanding the broader ecological impact and potential toxicity of natural compounds.
In an insect dietary test, this compound was incorporated into the diet of larvae to observe effects on mortality and development. nih.gov The results from this assay showed that this compound did not cause significant larval mortality compared to the solvent control. nih.gov However, it did exert a sublethal effect on the insects. The larvae that were fed diets containing this compound exhibited a 16% reduction in weight. nih.gov This indicates that while not acutely lethal in this model, the compound may have antifeedant properties or interfere with the metabolic processes of the invertebrate.
| Model | Endpoint | Result for this compound | Reference |
|---|---|---|---|
| Insect Dietary Test | Mortality | No significant mortality | nih.gov |
| Larval Weight | 16% reduction compared to control | nih.gov |
Future Research Avenues
Discovery and Characterization of Novel Monocillin IV Analogs
The discovery and characterization of new analogs of this compound are crucial for expanding the understanding of this class of compounds. Chemical investigations of various fungi have led to the isolation of several related compounds. For instance, studies on Pochonia chlamydosporia have yielded a number of monocillin analogs, including Monocillin II, Monocillin V, Monocillin VI, and Monocillin VII. acs.orgnih.gov Further exploration of fungal species, such as those from the genera Colletotrichum, Paecilomyces, and Humicola, could lead to the identification of additional novel analogs. nih.govntu.edu.sg
The structural elucidation of these new analogs is typically achieved through advanced spectroscopic techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnih.gov These methods provide detailed information about the molecular formula and the connectivity of atoms within the molecule. For chiral centers, specialized techniques like the modified Mosher's method can be employed to determine the absolute configuration. nih.gov
A key area of interest is the impact of structural modifications, such as glycosylation, on the biological activity of these analogs. Research has shown that glycosylated versions of monocillins exhibit different activities compared to their non-glycosylated counterparts. frontiersin.orgnih.gov For example, certain glycosylated monocillins displayed nematicidal activity, while the non-glycosylated forms did not. frontiersin.org Systematic investigation into different glycosylation patterns and other structural alterations will be vital in developing a comprehensive structure-activity relationship (SAR) profile for this class of compounds. nih.gov
Here is a table summarizing some of the known analogs of this compound and their sources:
| Compound Name | Source Organism(s) | Key Structural Features | Reference(s) |
| Monocillin I | Chaetomium chiversii, Paraphaeosphaeria quadriseptata | Resorcylic acid lactone core | nih.govunesp.br |
| Monocillin II | Pochonia chlamydosporia | Resorcylic acid lactone core | acs.orgnih.gov |
| Monocillin V | Pochonia chlamydosporia | Resorcylic acid lactone core | acs.orgnih.gov |
| Monocillin VI | Pochonia chlamydosporia | Resorcylic acid lactone core | acs.orgnih.gov |
| Monocillin VII | Pochonia chlamydosporia | Resorcylic acid lactone core with a ketone at C-2' and a methyl at C-10' | acs.orgresearchgate.net |
| Monorden (Radicicol) | Humicola fuscoatra, Monosporium bonorden | A chlorinated resorcylic acid lactone, Hsp90 inhibitor | nih.govfrontiersin.orgnih.gov |
| Monocillin VI glycoside | Pochonia chlamydosporia | Glycosylated form of Monocillin VI | frontiersin.orgnih.gov |
| Monocillin II glycoside | Pochonia chlamydosporia | Glycosylated form of Monocillin II | frontiersin.orgnih.gov |
| Colletogloeolactone A | Pochonia chlamydosporia | A glycosylated resorcylic acid lactone | frontiersin.orgnih.gov |
Biotechnological Engineering of Biosynthetic Pathways for Enhanced Production or Structural Diversification
The biosynthesis of this compound and its analogs involves complex enzymatic pathways, primarily driven by polyketide synthases (PKS). pnas.org Understanding and manipulating these pathways through biotechnological engineering holds significant promise for both increasing the production yield and generating novel, structurally diverse compounds.
Metabolic engineering strategies can be employed to optimize the genetic and regulatory processes within the producing microorganisms. wikipedia.org This can involve overexpressing genes that encode rate-limiting enzymes in the biosynthetic pathway or blocking competing metabolic pathways to channel more precursors towards monocillin production. wikipedia.org Heterologous expression, where the biosynthetic genes from the native producer are transferred into a more tractable host organism like Saccharomyces cerevisiae (baker's yeast) or E. coli, is another powerful approach. researchgate.nettennessee.edu This allows for more controlled and potentially higher-yield production.
Combinatorial biosynthesis is a particularly exciting avenue for creating structural diversity. pnas.org This technique involves mixing and matching PKS genes and other biosynthetic enzymes from different pathways to generate "unnatural" natural products. pnas.org For example, co-expressing different pairs of iterative PKS subunits from various benzenediol lactone pathways has been shown to produce a library of new congeners. pnas.org Furthermore, the introduction of tailoring enzymes, such as halogenases or glycosyltransferases from other organisms, could be used to modify the monocillin scaffold in novel ways. researchgate.netresearchgate.net
Exploration of Undiscovered Biological Activities in Diverse Non-Human Biological Systems
While some biological activities of this compound and its analogs have been reported, there is a vast, unexplored landscape of potential effects in various non-human biological systems. frontiersin.orgontosight.ai Initial studies have shown that this compound possesses antifungal activity against Aspergillus flavus and weak activity against Candida albicans. nih.govntu.edu.sg It has also demonstrated modest antibacterial activity against the plant pathogen Xanthomonas campestris. acs.orgnih.gov
A significant finding is the nematicidal activity of glycosylated monocillin analogs against the root-knot nematode Meloidogyne incognita. frontiersin.orgfrontiersin.org The non-glycosylated forms, including this compound, did not show this activity, highlighting the importance of glycosylation for this specific biological function. frontiersin.orgfrontiersin.org This discovery opens up the potential for developing new, natural product-based nematicides for agricultural applications.
Further research should systematically screen this compound and its analogs against a wide range of organisms, including other plant pathogens (fungi, bacteria, oomycetes), insects, and parasites. nih.gov Investigating its effects on various ecological interactions, such as its role in the mycoparasitic activity of fungi like Humicola fuscoatra, could also provide valuable insights. nih.govtandfonline.com
Here is a data table summarizing some of the known biological activities of this compound and its analogs in non-human systems:
| Compound | Biological Activity | Target Organism/System | Key Findings | Reference(s) |
| This compound | Antifungal | Aspergillus flavus | MIC > 56 μg/ml | nih.gov |
| This compound | Antibacterial | Xanthomonas campestris | MIC of 25.6 μg/mL | acs.orgnih.gov |
| This compound | Antiviral | HIV-1 | Inhibited Tat-dependent transactivation with an IC50 of 5 µM. | researchgate.net |
| Monocillin Analogs (glycosylated) | Nematicidal | Meloidogyne incognita | LC50 values ranging from 64 to 152 μg/mL. | frontiersin.orgnih.gov |
| Monorden (analog) | Antifungal | Various plant pathogenic fungi and oomycetes | Effective control of several important plant diseases. | frontiersin.org |
Advanced Mechanistic Studies Using Systems Biology and Omics Technologies
To fully understand the biological effects of this compound, it is essential to delve into its molecular mechanisms of action. Systems biology approaches, which integrate various "omics" technologies, provide a powerful framework for these investigations. nih.govmdpi.com These technologies allow for a holistic view of the molecular changes occurring within an organism or cell upon exposure to the compound. biobide.com
Transcriptomics can reveal which genes are up- or down-regulated in response to this compound, providing clues about the cellular pathways it affects. biobide.com
Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the compound's direct and indirect protein targets. biobide.com
Metabolomics can analyze the changes in small molecule metabolites, helping to map the metabolic pathways that are perturbed. biobide.com
Genomics can be used to identify genetic variations that confer sensitivity or resistance to the compound. biobide.com
By integrating data from these different omics layers, researchers can construct detailed molecular networks that illustrate the complex interactions between this compound and the biological system. nih.govembopress.org This can help to identify novel drug targets and biomarkers for the compound's activity. For example, if transcriptomic data shows the upregulation of stress response genes and proteomic data reveals changes in heat shock proteins, it could point towards a mechanism involving the cellular stress response. nih.gov
Development of Molecular Strategies to Circumvent or Mitigate Resistance in Microbial Systems
As with any antimicrobial compound, the potential for microorganisms to develop resistance to this compound is a significant concern. geneticsmr.org Understanding the molecular basis of this resistance is the first step towards developing strategies to overcome it. geneticsmr.orgnih.gov
Potential mechanisms of resistance could include:
Modification of the drug target: Mutations in the target protein could prevent this compound from binding effectively. geneticsmr.org
Efflux pumps: Bacteria and fungi can use transport proteins to actively pump the compound out of the cell, reducing its intracellular concentration. geneticsmr.org
Enzymatic degradation: Microbes may evolve enzymes that can break down or inactivate this compound. nih.gov
Future research should focus on identifying the specific genes and pathways involved in resistance. This can be achieved by exposing microbial populations to increasing concentrations of this compound and then using genomic and transcriptomic analysis to identify the genetic changes in the resistant strains.
Once the resistance mechanisms are understood, several strategies can be employed to circumvent them:
Combination therapy: Using this compound in combination with other antimicrobial agents that have different mechanisms of action can make it more difficult for microbes to develop resistance. geneticsmr.org
Development of resistance inhibitors: If resistance is due to an efflux pump, for example, a second compound could be developed to block the pump's activity.
Chemical modification of this compound: New analogs could be designed that are less susceptible to the resistance mechanisms, for example, by being poor substrates for the inactivating enzymes. mdpi.comnih.gov
By proactively investigating and addressing potential resistance, the long-term viability of this compound and its analogs as useful biological agents can be enhanced. researchgate.net
Q & A
Q. What are the key spectroscopic and crystallographic methods for structural characterization of Monocillin IV, and how do they resolve stereochemical ambiguities?
this compound is characterized using a combination of 1D/2D NMR (1H, 13C, HSQC, HMBC), HRESIMS, and X-ray crystallography. For example, the 1H NMR spectrum reveals distinct proton environments (e.g., δH 3.78 for an oxygenated methine), while HMBC correlations establish planar connectivity. Absolute configuration is confirmed via X-ray diffraction (Cu Kα radiation) . Crystallographic data (e.g., Flack parameter) and simulated vs. experimental ECD spectra further validate stereochemistry .
Q. What are the standard protocols for synthesizing and purifying this compound in laboratory settings?
Synthesis involves fungal fermentation (e.g., Paecilomyces or Neocosmospora spp.), followed by extraction with ethyl acetate and chromatographic purification (silica gel, HPLC). Key steps include:
- Fermentation : 7–14 days under controlled conditions (e.g., 28°C, static culture).
- Purification : Reversed-phase HPLC (C18 column, methanol-water gradient) yields >95% purity.
- Characterization : Yield calculation, purity assessment via HPLC retention time (e.g., 12.47 min for this compound) . Detailed protocols are often split between main text (5 compounds max) and supplementary data to comply with journal guidelines .
Q. How should researchers design experiments to assess the biological activity of this compound, particularly its opioid receptor affinity?
Use competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors). Key parameters:
- Concentration range : 0.1–100 μM to determine IC50 values.
- Controls : Include known agonists/antagonists (e.g., naloxone).
- Data analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). this compound shows µ-opioid receptor affinity (Ki < 1 μM), validated via triplicate experiments .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound analogs be systematically addressed?
Contradictions (e.g., variable IC50 values across studies) arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Mitigation strategies:
Q. What methodological considerations are critical when comparing this compound with radicicol analogs in anticancer studies?
Focus on:
- Target specificity : Use kinase profiling assays (e.g., 96-kinase panel) to differentiate HSP90 inhibition (radicicol’s primary target) from this compound’s opioid receptor activity .
- Dose-response alignment : Normalize data to molar concentrations rather than mass/volume.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs .
Q. How should researchers optimize synthetic routes for this compound derivatives to improve yield and scalability?
Employ Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity, and catalyst loading.
- Response surface methodology : Identify optimal conditions (e.g., 60°C, DMF/H2O solvent system).
- Purity monitoring : Use inline LC-MS for real-time reaction tracking. Document iterative modifications in supplementary materials to enhance reproducibility .
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound’s spectral data to ensure reproducibility?
- NMR : Report all 1H/13C shifts (see Table 2 in ), multiplicity, and coupling constants.
- HRESIMS : Include exact mass (e.g., m/z 317.1387 [M+H]+) and calibration standard (e.g., sodium formate).
- Crystallography : Deposit CIF files in public databases (e.g., Cambridge Structural Database) .
Q. How can researchers resolve discrepancies between theoretical and experimental ECD spectra for this compound analogs?
- Computational refinement : Re-optimize TDDFT calculations with solvent correction (e.g., IEF-PCM model for acetone).
- Experimental validation : Repeat measurements under inert conditions to exclude oxidation artifacts .
Ethical and Collaborative Considerations
Q. What ethical guidelines apply when sharing this compound-related data with conflicting commercial interests?
- Disclosure : Declare all funding sources and patents in the acknowledgments section.
- Data embargo : Delay public release of sensitive data (e.g., synthetic routes) until patent filing .
Q. How should interdisciplinary teams align research objectives when studying this compound’s dual bioactivity (antifungal and opioid receptor modulation)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
